

PERK Inhibitor GSK2656157 Demonstrates Robust Anti-Tumor Efficacy in Xenograft Models

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Compound of Interest

Compound Name: GSK2656157

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The selective PERK inhibitor, **GSK2656157**, has shown significant dose-dependent anti-tumor activity in preclinical xenograft models of human cancers, including pancreatic cancer and multiple myeloma. These findings highlight its potential as a therapeutic agent targeting the unfolded protein response (UPR), a key cellular stress pathway often exploited by cancer cells for survival.

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical mediator of the UPR.[1] By inhibiting PERK, **GSK2656157** disrupts the adaptive mechanisms that allow cancer cells to thrive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[1] This inhibition leads to reduced tumor growth and, in some contexts, increased apoptosis.

Comparative Efficacy in Xenograft Models

While direct head-to-head studies comparing **GSK2656157** with other PERK inhibitors in xenograft models are not extensively published, its efficacy as a monotherapy has been well-documented. Furthermore, emerging evidence suggests a synergistic effect when combined with standard-of-care chemotherapeutic agents.

Monotherapy Studies

In studies involving human tumor xenografts in immunocompromised mice, oral administration of **GSK2656157** resulted in significant, dose-dependent inhibition of tumor growth.[2]

Treatment with 150 mg/kg twice daily led to tumor growth inhibition ranging from 54% to 114% across various models.[2]

Xenograft Model	Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
Pancreatic Cancer	HPAC	GSK2656157	150 mg/kg, twice daily	Significant inhibition (quantitative data not specified)	[2]
Pancreatic Cancer	Capan-2	GSK2656157	150 mg/kg, twice daily	Significant inhibition (quantitative data not specified)	[2]
Pancreatic Cancer	BxPC3	GSK2656157	150 mg/kg, twice daily	54%	[2]
Multiple Myeloma	NCI-H929	GSK2656157	150 mg/kg, twice daily	114%	[2]

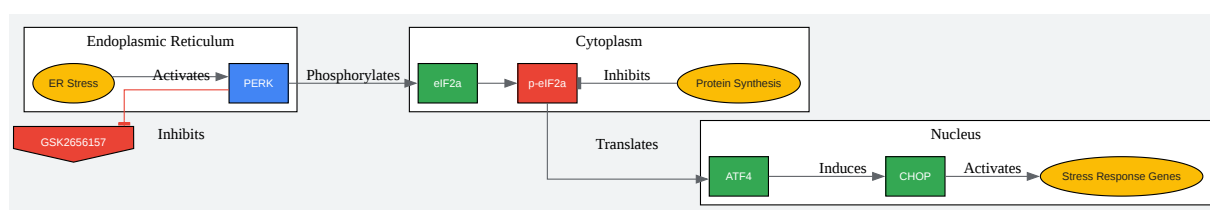
Combination Therapy

Preclinical studies are beginning to explore the potential of **GSK2656157** in combination with existing cancer therapies. For instance, in colon cancer models, **GSK2656157** has been shown to synergistically inhibit the growth of cancer cells when combined with 5-fluorouracil (5-FU).[3] This suggests that PERK inhibition may enhance the efficacy of traditional chemotherapies.

Further research is warranted to explore the synergistic potential of **GSK2656157** with standard-of-care agents for pancreatic cancer, such as gemcitabine, and for multiple myeloma, such as bortezomib.

Mechanism of Action: The PERK Signaling Pathway

GSK2656157 exerts its anti-tumor effects by inhibiting the PERK branch of the UPR. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α). This leads to a general shutdown of protein synthesis, while paradoxically promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and survival, including C/EBP homologous protein (CHOP). By inhibiting PERK, **GSK2656157** prevents the phosphorylation of eIF2 α and the subsequent induction of ATF4 and CHOP, thereby compromising the cancer cells' ability to survive under stress.[2]



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Caption: The PERK signaling pathway and the inhibitory action of **GSK2656157**.

Experimental Protocols

The following protocols are representative of the methodologies used in xenograft studies evaluating the efficacy of **GSK2656157**.

Cell Lines and Culture

- Pancreatic Cancer: HPAC, Capan-2, BxPC3
- Multiple Myeloma: NCI-H929
- Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Xenograft Models

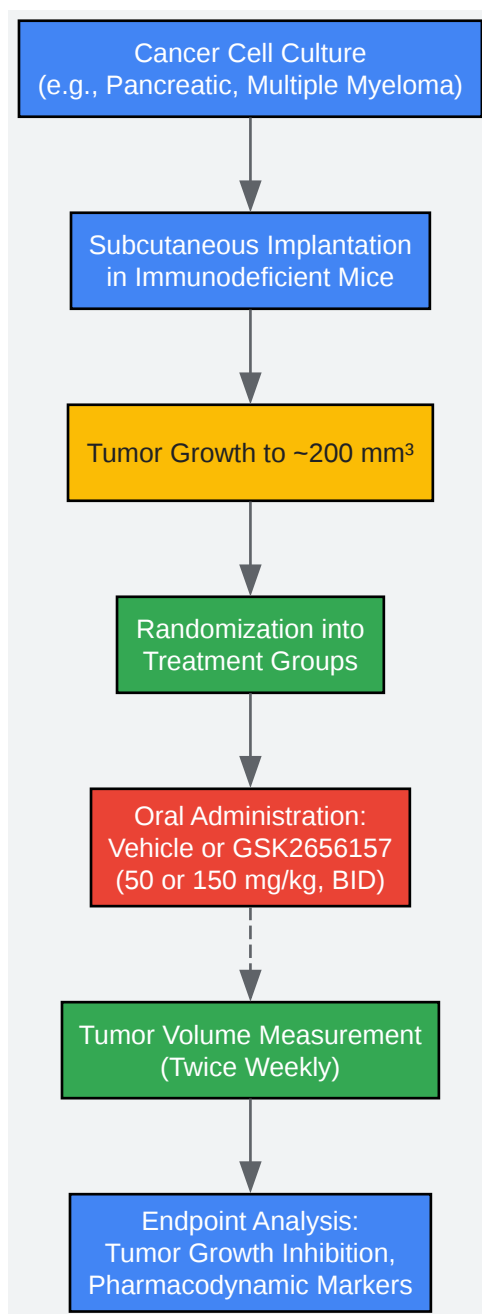
- Animals: Female severe combined immunodeficient (SCID) or nude mice, 8-12 weeks old.
- Tumor Implantation: 5×10^6 to 10×10^6 cells were suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the right flank of the mice.
- Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Treatment Initiation: Treatment commenced when tumors reached a mean volume of approximately 200 mm^3 .

Drug Administration

- Compound: **GSK2656157** was formulated in an appropriate vehicle for oral gavage.
- Dosing: Mice were randomly assigned to treatment groups and received either vehicle control or **GSK2656157** at doses of 50 or 150 mg/kg, administered twice daily.

Endpoint Analysis

- Primary Endpoint: Tumor growth inhibition was the primary measure of efficacy.
- Secondary Endpoints: These could include analysis of pharmacodynamic markers in tumor and surrogate tissues (e.g., pancreas), such as levels of phosphorylated PERK, phosphorylated eIF2 α , ATF4, and CHOP, typically assessed by Western blotting or immunohistochemistry.



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Caption: A typical experimental workflow for evaluating **GSK2656157** efficacy in xenograft models.

Concluding Remarks

GSK2656157 has demonstrated compelling anti-tumor efficacy in various xenograft models, validating the inhibition of the PERK pathway as a promising therapeutic strategy in oncology.

While initial monotherapy data is strong, the full potential of this compound may be realized in combination with existing chemotherapeutic agents. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic window, identify patient populations most likely to benefit, and establish optimal combination regimens. It is also important to note that some studies suggest potential off-target effects, such as the inhibition of RIPK1, which should be considered in the interpretation of results, particularly in the context of inflammation and cell death.[4]

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